

# Molecular weight and formula of 2,3,4-Trihydroxybenzophenone-d5.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzophenone-d5

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## In-Depth Technical Guide to 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3,4-Trihydroxybenzophenone-d5**, a deuterated analog of the ultraviolet (UV) filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in pharmaceuticals, materials science, and environmental studies who require detailed information on this stable isotope-labeled compound.

## Core Compound Data

**2,3,4-Trihydroxybenzophenone-d5** is a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various matrices. The deuterium labeling provides a distinct mass shift, facilitating accurate identification and measurement.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>5</sub> D <sub>5</sub> O <sub>4</sub>	[1]
Alternate Formula	(HO) <sub>3</sub> C <sub>6</sub> H <sub>2</sub> COC <sub>6</sub> D <sub>5</sub>	[2]
Molecular Weight	235.25 g/mol	[2]
Accurate Mass	235.0893	[3]
CAS Number	2708278-23-1	[2][3]
Synonyms	Gallobenzophenone-d5; Alizarine Yellow A-d5	[2]
Isotopic Enrichment	≥98 atom % D	[2]
Chemical Purity	≥98%	[3]
Appearance	Solid (form may vary)	
Storage Conditions	Room temperature or -20°C	[2]
Stability	Stable under recommended storage conditions. Re-analysis is recommended after three years.	[2]

## Physicochemical Properties of the Unlabeled Analog

The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS: 1143-72-2) provide a useful reference.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>4</sub>	
Molecular Weight	230.22 g/mol	[4]
Melting Point	139-141 °C	[4]
Solubility	Soluble in ethanol	[4]

## Experimental Protocols

While specific synthesis protocols for **2,3,4-Trihydroxybenzophenone-d5** are not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for the synthesis of its non-deuterated analog and general deuteration techniques. The synthesis would likely involve the use of a deuterated starting material, such as benzene-d<sub>6</sub>.

### General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts acylation of pyrogallol with benzoic acid.[5]

Materials:

- Pyrogallol
- Benzoic acid
- Catalyst (e.g., zinc chloride, aluminum chloride)[6]
- Solvent

Procedure:

- Pyrogallol and benzoic acid are dissolved in a suitable solvent.
- A Lewis acid catalyst is added to the mixture.

- The reaction is heated to a temperature between 80-140°C.[5]
- Water produced during the reaction is removed.
- The reaction is maintained at temperature to ensure completion.
- Upon completion, the mixture is cooled, and the catalyst is filtered off.
- The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would follow a similar procedure to the one outlined above.

## Spectroscopic Data

Detailed spectroscopic data for **2,3,4-Trihydroxybenzophenone-d5** is not widely published. However, the data for the non-deuterated compound can be used as a reference, with the understanding that the mass spectrum will show a mass shift corresponding to the five deuterium atoms, and the  $^1\text{H}$  NMR will show a significant reduction in the signals corresponding to the deuterated phenyl ring.

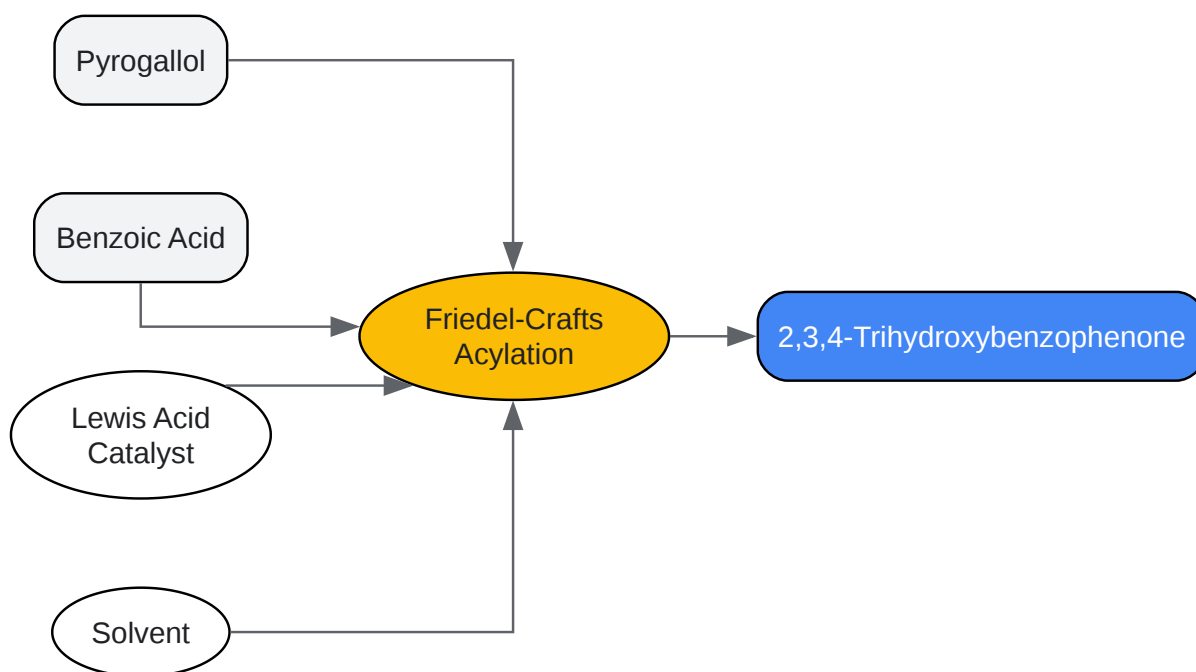
Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should be used for reference purposes only.

- $^1\text{H}$  NMR: Spectra would show characteristic peaks for the aromatic protons. In the deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.
- $^{13}\text{C}$  NMR: The carbon signals for the deuterated phenyl ring would be observable but may show splitting due to coupling with deuterium.
- Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at  $m/z$  230.22. For the d5 analog, this peak would be shifted to approximately  $m/z$  235.25.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the hydroxyl ( $-\text{OH}$ ) and carbonyl ( $\text{C}=\text{O}$ ) functional groups. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency (around 2100-2300  $\text{cm}^{-1}$ ) compared to the C-H stretches (around 3000-3100  $\text{cm}^{-1}$ ).

## Visualizations

### Synthesis Pathway of 2,3,4-Trihydroxybenzophenone

The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog, starting with deuterated benzoic acid.



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Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-Trihydroxybenzophenone.

This technical guide provides a foundational understanding of **2,3,4-Trihydroxybenzophenone-d5** for research and development purposes. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed lot-specific data.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)